2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide
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Overview
Description
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a cyclohexylidene group and a fluoro-methylphenyl group attached to a hydrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide typically involves the reaction of cyclohexanone with 2-fluoro-5-methylphenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions, along with solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexylidene-N-(2-methylphenyl)hydrazine-1-carboxamide
- 2-Cyclohexylidene-N-(2-chlorophenyl)hydrazine-1-carboxamide
- 2-Cyclohexylidene-N-(2-nitrophenyl)hydrazine-1-carboxamide
Uniqueness
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide is unique due to the presence of both a fluoro and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in certain applications compared to similar compounds.
Properties
CAS No. |
918824-67-6 |
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Molecular Formula |
C14H18FN3O |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(cyclohexylideneamino)-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C14H18FN3O/c1-10-7-8-12(15)13(9-10)16-14(19)18-17-11-5-3-2-4-6-11/h7-9H,2-6H2,1H3,(H2,16,18,19) |
InChI Key |
YSUHGMUXMCRRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
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